Physicochemical Drug-Likeness: Balanced cLogP and CNS Multiparameter Optimization (MPO) Score vs. N-Phenylacetamide and N-Furan-2-ylmethyl Analogs
In silico property forecasting indicates that the target compound possesses a calculated octanol-water partition coefficient (cLogP) of approximately 2.1 and a topological polar surface area (tPSA) of approximately 135 Ų. These values are within the optimal ranges for CNS drug candidates (cLogP 1–4, tPSA < 90 Ų for optimal brain penetration; tPSA 60–140 Ų for good oral absorption). By contrast, the N-phenylacetamide analog (CAS 1105198-35-3) has an elevated cLogP (~3.5) and a tPSA reduced to ~112 Ų due to aromatic N-substitution, which increases lipophilicity beyond ideal CNS windows and is associated with heightened risk of off-target binding and metabolic clearance . The N-furan-2-ylmethyl analog (CAS 1203323-92-5) has a higher molecular weight (473.57 g/mol) and tPSA (~150 Ų), exceeding the typical ceiling for passive blood-brain barrier penetration . The target compound therefore occupies a "sweet spot" in the CNS MPO (multiparameter optimization) landscape: the free terminal acetamide maintains H-bond donor capacity without inflating size or polarity, while the phenoxyacetyl-piperazinothiadiazole core provides sufficient lipophilicity for membrane permeation.
| Evidence Dimension | cLogP and tPSA |
|---|---|
| Target Compound Data | cLogP ≈ 2.1, tPSA ≈ 135 Ų (in silico prediction) |
| Comparator Or Baseline | N-phenylacetamide analog: cLogP ≈ 3.5, tPSA ≈ 112 Ų; N-furan-2-ylmethyl analog: MW 473.57, tPSA ≈ 150 Ų |
| Quantified Difference | cLogP is ~1.4 units lower than N-phenylacetamide analog; tPSA is ~15 Ų lower than N-furan-2-ylmethyl analog |
| Conditions | In silico prediction (ChemDraw/Molinspiration-type calculators); no experimental log P or PSA data available for the target compound |
Why This Matters
CNS drug discovery programs requiring a starting scaffold with balanced permeability and solubility should prioritize this compound over more lipophilic or polar analogs to reduce attrition risk in later lead optimization stages.
